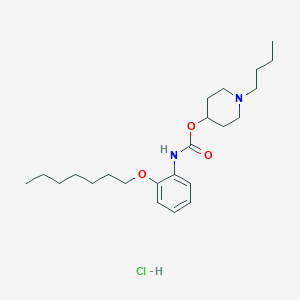

Carbanilic acid, o-(heptyloxy)-, 1-butyl-4-piperidyl ester, hydrochloride

Descripción

Propiedades

Número CAS |

105384-13-2 |

|---|---|

Fórmula molecular |

C23H39ClN2O3 |

Peso molecular |

427.0 g/mol |

Nombre IUPAC |

(1-butylpiperidin-1-ium-4-yl) N-(2-heptoxyphenyl)carbamate chloride |

InChI |

InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-11-19-27-22-13-10-9-12-21(22)24-23(26)28-20-14-17-25(18-15-20)16-6-4-2;/h9-10,12-13,20H,3-8,11,14-19H2,1-2H3,(H,24,26);1H |

Clave InChI |

NQKRYXNAVXGWQI-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |

Sinónimos |

(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(2-heptoxyphenyl)carbam ate chloride |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de MDL-73147EF implica varios pasos:

Ciclización: El malonato de dietilo reacciona con cis-1,4-dicloro-2-buteno en presencia de hidruro de litio en dimetilformamida para formar 3-ciclopenteno-1,1-dicarboxilato de dietilo.

Descarboxilación: El éster se somete a hidrólisis con hidróxido de sodio en etanol, seguido de calentamiento para producir ácido 3-ciclopenteno-1-carboxílico.

Acilación: El ácido carboxílico reacciona con cloruro de tionilo para formar el cloruro de acilo, que luego reacciona con etanol para producir el éster etílico.

Oxidación: El éster etílico se oxida usando tetróxido de osmio y N-óxido de N-metilmorfolina en acetona/agua para formar un compuesto dihidroxi, que se oxida aún más con periodato de sodio en tetrahidrofurano para producir un dialdehído.

Ciclización y Reducción: El dialdehído se somete a ciclización con éster etílico de glicina y ácido acetonodicarboxílico para formar un derivado de 9-azabiciclo[3,3,1]nonan-3-ona, que luego se reduce con borohidruro de sodio en etanol para producir el alcohol correspondiente.

Protección y Ciclización: El alcohol se protege con dihidropirano y ácido metanosulfónico para formar un éter tetrahidropiranilo, que se cicliza usando terc-butóxido de potasio en tolueno caliente para producir una cetona tricíclica.

Desprotección y Esterificación: La cetona se desprotege con ácido clorhídrico para formar un alcohol, que se esterifica con cloruro de 1H-indol-3-carbonilo usando ácido tetrafluorobórico y tetrafluoroborato de plata en nitroetano.

Análisis De Reacciones Químicas

MDL-73147EF se somete a varias reacciones químicas:

Oxidación: El compuesto se puede oxidar usando reactivos como el tetróxido de osmio y el periodato de sodio.

Reducción: El borohidruro de sodio se utiliza comúnmente para reducir compuestos intermedios durante su síntesis.

Sustitución: El compuesto se somete a reacciones de sustitución, como la formación de cloruros de acilo y ésteres.

Aplicaciones Científicas De Investigación

MDL-73147EF se utiliza ampliamente en la investigación científica debido a sus propiedades como antagonista del receptor de serotonina 5-HT3. Sus aplicaciones incluyen:

Química: Estudiar las interacciones y afinidades de unión de los receptores de serotonina.

Biología: Investigar el papel de la serotonina en varios procesos biológicos.

Medicina: Desarrollar tratamientos para las náuseas y los vómitos inducidos por la quimioterapia.

Mecanismo De Acción

MDL-73147EF ejerce sus efectos uniéndose selectivamente a los receptores de serotonina 5-HT3, bloqueando la acción de la serotonina. Esta inhibición evita la activación de los receptores, reduciendo así las náuseas y los vómitos. El compuesto se convierte rápidamente en su metabolito activo, hidrodolasetrón, que es principalmente responsable de su actividad farmacológica .

Comparación Con Compuestos Similares

MDL-73147EF es único debido a su alta especificidad y selectividad para los receptores de serotonina 5-HT3. Compuestos similares incluyen:

Ondansetrón: Otro antagonista del receptor de serotonina 5-HT3 utilizado para tratar las náuseas y los vómitos.

Granisetrón: Un antagonista selectivo del receptor de serotonina 5-HT3 con aplicaciones similares.

Palonosetrón: Conocido por su vida media más larga y su mayor afinidad de unión a los receptores de serotonina 5-HT3

MDL-73147EF destaca por su rápida conversión a un metabolito activo y su eficacia en la prevención de las náuseas y los vómitos inducidos por la quimioterapia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.